Potassium (2,4-difluorophenyl)trifluoroborate

Descripción general

Descripción

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis

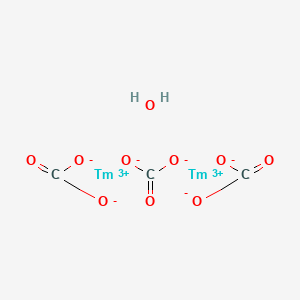

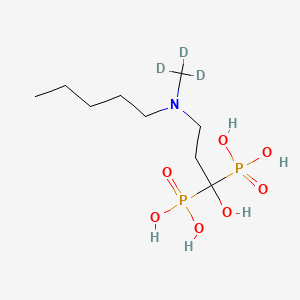

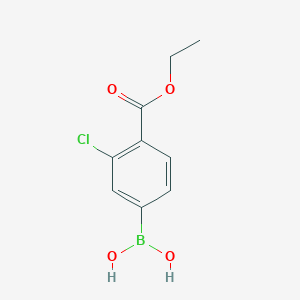

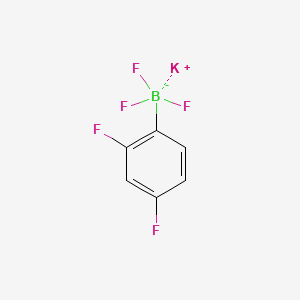

The molecular formula of Potassium (2,4-difluorophenyl)trifluoroborate is C6H3BF5K. Its molecular weight is 219.99 g/mol.Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in organic synthesis as alternatives to boronic acids (RB(OH)2), boronate esters (RB(OR′)2), and organoboranes (R3B), particularly for Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

Potassium (2,4-difluorophenyl)trifluoroborate is a white to off-white powder or crystals . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Precursors to Difluoroboranes

Potassium trifluoroborates, including Potassium (2,4-difluorophenyl)trifluoroborate, can be used as precursors to difluoroboranes . Difluoroboranes are important in various chemical reactions and have applications in the synthesis of complex organic molecules.

Intermediates for Synthetic Pathways

These compounds serve as intermediates for a range of synthetic pathways . They can be used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals.

Precursors for Ionic Liquids and Electrolytes

Potassium trifluoroborates can be used as precursors for ionic liquids and electrolytes . Ionic liquids have a wide range of applications, including in batteries, solar cells, and other energy storage and conversion technologies.

Nucleophilic Partners in Metal-Catalysed Cross-Coupling Reactions

Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are used in Suzuki–Miyaura-type reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Moisture and Air Stability

Potassium trifluoroborates are moisture- and air-stable . This stability makes them suitable for use in various research and industrial applications where moisture and air sensitivity of other reagents can be a problem.

Compliance with Strong Oxidative Conditions

These compounds are remarkably compliant with strong oxidative conditions . This property allows them to be used in reactions that involve strong oxidizing agents, expanding their utility in chemical synthesis.

Mecanismo De Acción

Target of Action

Potassium (2,4-difluorophenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in Suzuki–Miyaura-type reactions .

Mode of Action

The interaction of Potassium (2,4-difluorophenyl)trifluoroborate with its targets involves the epoxidation of C=C bonds in unsaturated alkyl or aryltrifluoroborates . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

Potassium (2,4-difluorophenyl)trifluoroborate affects a vast array of C–C bond forming reactions . It acts as a nucleophilic partner in metal-catalysed cross-coupling reactions . The downstream effects of these pathways include the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of Potassium (2,4-difluorophenyl)trifluoroborate’s action primarily involve the formation of new C–C bonds . This leads to the synthesis of a variety of organic compounds, contributing to diverse chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium (2,4-difluorophenyl)trifluoroborate. Notably, the compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can be utilized in coupling reactions under relatively mild conditions .

Safety and Hazards

Potassium (2,4-difluorophenyl)trifluoroborate is classified as a warning substance . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

potassium;(2,4-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKNPYRMYVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635704 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871231-41-3 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)